3-(4-chlorophenyl)-2-ethyl-7-(2-methoxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-chlorophenyl)-2-ethyl-7-(2-methoxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-ethyl-7-(2-methoxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-amino-1H-pyrazolo[3,4-b]pyridine with omega-bromoacetophenones, followed by cyclization with acetylacetone, can yield the desired pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-2-ethyl-7-(2-methoxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-2-ethyl-7-(2-methoxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells. Molecular docking studies have confirmed the compound’s ability to fit into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine family, known for its biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar structural features and has been studied for its potential as a CDK2 inhibitor.
Uniqueness
3-(4-chlorophenyl)-2-ethyl-7-(2-methoxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one stands out due to its specific substituents, which confer unique properties such as enhanced binding affinity and selectivity for certain molecular targets. Its ability to undergo diverse chemical reactions also makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H19ClN4O2 |
---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4-ethyl-11-(2-methoxyethyl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C20H19ClN4O2/c1-3-16-18(13-4-6-14(21)7-5-13)19-22-12-15-17(25(19)23-16)8-9-24(20(15)26)10-11-27-2/h4-9,12H,3,10-11H2,1-2H3 |
InChI Key |
DHDDNRKRMHZXEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Cl)C(=O)N(C=C3)CCOC |
Origin of Product |
United States |
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